N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C27H30N4O7S and its molecular weight is 554.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on similar compounds, such as 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, involves exploring their synthesis and chemical reactions. For instance, these compounds can be synthesized from anthranilamide and chloroethyl isocyanate through different methods, leading to intermediate compounds that can undergo further chemical transformations (Chern, Shish, Chang, Chan, & Liu, 1988).
Antitumor Activity
- Similar quinazolinone derivatives have been studied for their antitumor activity. A study on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU. Some compounds within this series also demonstrated selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia (Al-Suwaidan et al., 2016).
Targeted Cancer Therapy
- A study on N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid (BGC 945), a small molecule thymidylate synthase (TS) inhibitor, revealed its potential in targeted cancer therapy. It is designed to combine enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, potentially offering efficacy with lower toxicity (Tochowicz et al., 2013).
Antimicrobial Activities
- Some quinoline derivatives containing an azole nucleus, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good to moderate activity against a variety of microorganisms, indicating their potential in antimicrobial research (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
VEGFR-2 Inhibitors and Apoptosis Inducers
- Novel benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their inhibitory activity towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy. Some compounds demonstrated excellent VEGFR-2 inhibitory activity and also acted as apoptotic inducers, indicating their potential in cancer treatment (Ghorab, Alsaid, Soliman, & Ragab, 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(diethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O7S/c1-3-30(4-2)25(33)14-39-27-29-19-12-23-22(37-16-38-23)11-18(19)26(34)31(27)9-5-6-24(32)28-13-17-7-8-20-21(10-17)36-15-35-20/h7-8,10-12H,3-6,9,13-16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNJISNZVNQYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
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